![molecular formula C24H27N5O2 B2417043 3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide CAS No. 902929-67-3](/img/structure/B2417043.png)
3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide
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Overview
Description
The compound “3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide” is a complex organic molecule with the molecular formula C22H25N5O2S . It is characterized by the presence of a 1,2,4-triazole ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, an isobutyl group, a quinazolin group, and a phenylethyl group . The exact structure can be determined using techniques such as NMR and HRMS .Physical And Chemical Properties Analysis
This compound has a molecular weight of 423.5 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors. The compound has a rotatable bond count of 7 and a topological polar surface area of 108 Ų . The exact mass and monoisotopic mass are both 423.17289623 g/mol .Scientific Research Applications
- This compound has been utilized in catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the transformation of boronic esters into useful intermediates.
- These derivatives serve as novel dual inhibitors of PLK1 (Polo-like kinase 1) and BRD4 (Bromodomain-containing protein 4) .
- It exhibits excellent selectivity over other proline-selective peptidases and shows promising oral bioavailability in preclinical species .
- Five derivatives demonstrated comparable cytotoxic activity to that of doxorubicin, a reference anticancer drug .
- The protodeboronation method was employed in the formal total synthesis of two natural products:
Organic Synthesis and Protodeboronation
Dual PLK1/BRD4 Inhibition
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Anticancer Activity
Total Synthesis of Natural Products
Future Directions
properties
IUPAC Name |
3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(1-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-16(2)15-28-23(31)19-11-7-8-12-20(19)29-21(26-27-24(28)29)13-14-22(30)25-17(3)18-9-5-4-6-10-18/h4-12,16-17H,13-15H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHNZGGMUZXJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NC(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide |
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